molecular formula C11H12N2O2 B12820206 6,8-Dimethoxyisoquinolin-1-amine

6,8-Dimethoxyisoquinolin-1-amine

Cat. No.: B12820206
M. Wt: 204.22 g/mol
InChI Key: RNXHJFDRDVPGLR-UHFFFAOYSA-N
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Description

6,8-Dimethoxyisoquinolin-1-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of methoxy groups at the 6 and 8 positions of the isoquinoline ring and an amine group at the 1 position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyisoquinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions followed by cyclization. For instance, the coupling of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst under microwave irradiation can yield isoquinoline derivatives . Another method involves the use of copper-catalyzed tandem reactions to produce isoquinolines from 2-bromoaryl ketones and terminal alkynes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these reactions.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxyisoquinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced amine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,8-Dimethoxyisoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of methoxy groups at the 6 and 8 positions, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6,8-dimethoxyisoquinolin-1-amine

InChI

InChI=1S/C11H12N2O2/c1-14-8-5-7-3-4-13-11(12)10(7)9(6-8)15-2/h3-6H,1-2H3,(H2,12,13)

InChI Key

RNXHJFDRDVPGLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN=C2N)OC

Origin of Product

United States

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